molecular formula C9H14N4O B13010924 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13010924
M. Wt: 194.23 g/mol
InChI Key: RUQYJBCKUXAQOB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused with a pyridine ring, and it is substituted with a dimethylamino group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[2,3-d]pyrimidines .

Scientific Research Applications

2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(dimethylamino)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H14N4O/c1-13(2)9-11-7-6(8(14)12-9)4-3-5-10-7/h3-5H2,1-2H3,(H2,10,11,12,14)

InChI Key

RUQYJBCKUXAQOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(CCCN2)C(=O)N1

Origin of Product

United States

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